Sodium dodecylbenzenesulfonate

Description

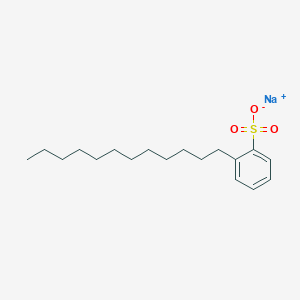

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQQZARZPUDIFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27176-87-0 (Parent) | |

| Record name | Sodium dodecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0041642 | |

| Record name | Sodium o-dodecylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15163-46-9, 25155-30-0 | |

| Record name | Sodium o-dodecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dodecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium o-dodecylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium o-dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-DODECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855754K9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive guide to the synthesis and purification of sodium dodecylbenzenesulfonate (SDBS), a widely used anionic surfactant, tailored for laboratory applications. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the synthesis pathway and purification workflow.

Introduction

This compound (SDBS) is a key anionic surfactant utilized extensively in research and various industries due to its excellent detergent and emulsifying properties. For laboratory purposes, particularly in drug development and formulation studies, the purity of SDBS is paramount to ensure reproducible and accurate experimental outcomes. This guide details a reliable method for the synthesis of SDBS from dodecylbenzene, followed by a robust purification protocol to obtain a high-purity final product.

Synthesis of this compound

The synthesis of SDBS is a two-step process involving the sulfonation of dodecylbenzene to form dodecylbenzenesulfonic acid, which is subsequently neutralized with sodium hydroxide.

Chemical Pathway

The overall chemical transformation is depicted below:

Experimental Protocol: Synthesis

This protocol is based on the sulfonation of dodecylbenzene with concentrated sulfuric acid.

Materials:

-

Dodecylbenzene

-

98% Sulfuric acid

-

10% Sodium hydroxide solution

-

Deionized water

Equipment:

-

250 mL four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

Step 1: Sulfonation

-

To a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 35 mL of dodecylbenzene.

-

While stirring, slowly add 35 mL of 98% sulfuric acid from the dropping funnel. Maintain the reaction temperature below 40°C by controlling the rate of addition and using an ice bath if necessary.[1][2]

-

After the complete addition of sulfuric acid, raise the temperature to 60-70°C and continue the reaction with stirring for 2 hours.[1][2]

Step 2: Work-up of Dodecylbenzenesulfonic Acid

-

Cool the reaction mixture to 40-50°C.

-

Slowly add approximately 15 mL of water to the mixture.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the lower aqueous layer containing inorganic salts and retain the upper organic layer, which is the crude dodecylbenzenesulfonic acid.[1]

Step 3: Neutralization

-

Place 60-70 mL of a 10% sodium hydroxide solution into a clean 250 mL four-neck flask.

-

Slowly add the crude dodecylbenzenesulfonic acid to the sodium hydroxide solution while stirring.

-

Maintain the temperature between 40-50°C during the neutralization process.[1][2]

-

Monitor the pH of the solution and continue adding the sulfonic acid until a pH of 7-8 is achieved. If necessary, add more 10% sodium hydroxide solution to adjust the pH.[1][2] The resulting product is a crude solution or paste of this compound.

Synthesis Data

| Parameter | Value | Reference |

| Reactants | ||

| Dodecylbenzene | 35 mL (approx. 34.6 g) | [1][2] |

| 98% Sulfuric Acid | 35 mL | [1][2] |

| 10% Sodium Hydroxide | ~80 mL (adjust to pH) | [1][2] |

| Reaction Conditions | ||

| Sulfonation Temperature | < 40°C (addition), 60-70°C (reaction) | [1][2] |

| Sulfonation Time | 2 hours | [1][2] |

| Neutralization Temperature | 40-50°C | [1][2] |

| Final pH | 7-8 | [1][2] |

Purification of this compound

The crude SDBS obtained from the synthesis contains impurities such as unreacted starting materials, sodium sulfate, and sulfones.[1] For many laboratory applications, purification is a necessary step. Recrystallization is an effective method for purifying crude SDBS.

Purification Workflow

The general workflow for the purification of SDBS is outlined below:

References

A Technical Guide to the Critical Micelle Concentration of Sodium Dodecylbenzenesulfonate (SDBS) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical micelle concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS), a widely used anionic surfactant. Understanding the CMC is crucial for various applications, including drug delivery, detergency, and nanotechnology. This document outlines the fundamental principles of micellization, summarizes key quantitative data, and provides detailed experimental protocols for CMC determination.

Introduction to SDBS and Micellization

This compound (SDBS) is a major component of synthetic detergents, characterized by a hydrophilic sulfonate head group attached to a hydrophobic dodecylbenzene tail.[1] In aqueous solutions, these amphiphilic molecules self-assemble into organized structures called micelles.[2] This process, known as micellization, is driven by the hydrophobic effect. Below a specific concentration, SDBS molecules exist primarily as monomers. As the concentration increases, they begin to aggregate at the air-water interface. The Critical Micelle Concentration (CMC) is the specific concentration at which the interface becomes saturated, and the monomers start to form stable, colloidal-sized aggregates (micelles) in the bulk of the solution.[3][4]

The structure of these micelles is typically spherical, with the hydrophobic tails forming a core to minimize contact with water, and the hydrophilic head groups forming an outer shell that interacts with the surrounding aqueous environment.[1][5] The formation and properties of these micelles are influenced by several factors, including temperature, pH, and the presence of electrolytes.[3]

Factors Influencing the CMC of SDBS

The self-assembly process of SDBS is sensitive to the physicochemical conditions of the aqueous medium.

-

Effect of Temperature: The relationship between temperature and the CMC of ionic surfactants is often non-linear, exhibiting a U-shaped curve where the CMC first decreases with rising temperature to a minimum point and then increases.[6][7] For SDBS, studies have shown that the CMC value tends to increase with a gradual rise in temperature.[8][9] This behavior results from a complex interplay between the enthalpy and entropy of micellization. At lower temperatures, the process is primarily entropy-driven, while at higher temperatures, the disruption of structured water around the hydrophobic chains can make micellization less favorable, thus increasing the CMC.[7][10]

-

Effect of Electrolytes: The addition of electrolytes, such as neutral salts like NaCl and KCl, significantly lowers the CMC of SDBS.[3][11] The added cations (e.g., Na+, K+) shield the electrostatic repulsion between the negatively charged sulfonate head groups of the SDBS molecules within the micelle.[6][12] This reduction in repulsion makes aggregation more energetically favorable, thus promoting micelle formation at a lower surfactant concentration.[3][13] Divalent cations like Mg²⁺ have a more pronounced effect in lowering the CMC compared to monovalent cations due to their greater ability to neutralize the head group charges.[12][14]

Quantitative Data for CMC of SDBS

The following tables summarize the CMC of SDBS in aqueous solutions under various experimental conditions as reported in the literature.

Table 1: Critical Micelle Concentration of SDBS at Various Temperatures in Aqueous Solution

| Temperature (°C) | Temperature (K) | CMC (mol/L) | Experimental Method | Reference |

|---|---|---|---|---|

| 15.0 | 288.15 | 1.63 x 10⁻³ | PVC Surfactant Selective Electrode | [15] |

| 19.1 | 292.25 | 1.48 x 10⁻³ | PVC Surfactant Selective Electrode | [15] |

| 20.0 | 293.15 | - | Conductometric | [8][9] |

| 21.0 | 294.15 | 2.07 x 10⁻³ | Not Specified | [16] |

| 25.0 | 298.15 | 1.52 x 10⁻³ | PVC Surfactant Selective Electrode | [15] |

| 25.0 | 298.15 | 1.62 x 10⁻³ | Conductivity | [15] |

| 25.0 | 298.15 | 3.77 x 10⁻⁴ | Not Specified | [4] |

| 25.0 | 298.15 | - | Conductometric | [8][9] |

| 30.0 | 303.15 | - | Conductometric | [8][9] |

| 35.0 | 308.15 | - | Conductometric | [8][9] |

| 40.0 | 313.15 | - | Conductometric | [8][9] |

| 41.6 | 314.75 | 1.73 x 10⁻³ | PVC Surfactant Selective Electrode |[15] |

Table 2: Effect of Electrolytes on the CMC of SDBS at 25°C (298.15 K)

| Electrolyte | Electrolyte Concentration (mol/L) | CMC of SDBS (mol/L) | Reference |

|---|---|---|---|

| None | 0 | 1.52 x 10⁻³ | [15] |

| NaCl | Varies | CMC decreases with increasing salt concentration | [3] |

| KCl | Varies | CMC decreases with increasing salt concentration; greater decrease than with NaCl | [3] |

| MgCl₂ | Varies | Highest decrease in CMC compared to NaCl and KCl | [12] |

| NaNO₃ | Varies | CMC decreases with increasing salt concentration |[15] |

Logical Pathway of Micelle Formation

The self-assembly of SDBS monomers into a micelle is a concentration-dependent process. Below the CMC, surfactant molecules exist as individuals. At the CMC, they rapidly aggregate to form micelles, establishing a dynamic equilibrium between monomers and the aggregated structures.

Caption: Logical flow from SDBS monomers to self-assembly and micelle formation.

Experimental Protocols for CMC Determination

Several reliable methods are employed to determine the CMC of surfactants. Each technique relies on monitoring a physical property of the solution that exhibits an abrupt change at the point of micellization.[17]

This method is suitable for ionic surfactants like SDBS. It is based on the principle that the molar conductivity of the solution changes as micelles form. Monomers act as efficient charge carriers, but once they aggregate into larger, slower-moving micelles, the increase in conductivity with concentration becomes less pronounced.[18][19] The CMC is identified as the breakpoint in a plot of specific conductivity versus surfactant concentration.[3]

Caption: Workflow for determining CMC using the conductometric method.

Detailed Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of SDBS in deionized water. Create a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC.

-

Conductivity Measurement: Calibrate a conductivity meter. Measure the specific conductivity of each prepared solution, ensuring the temperature is constant and recorded.

-

Data Analysis: Plot the measured specific conductivity (G) as a function of the SDBS concentration.

-

CMC Determination: The plot will show two linear regions with different slopes.[3] Fit straight lines to both regions. The concentration at which these two lines intersect is the CMC.[18]

This is a classic method for CMC determination. As the surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant.[20]

Caption: Workflow for determining CMC using the surface tension method.

Detailed Protocol:

-

Solution Preparation: Prepare a series of SDBS solutions of varying concentrations in deionized water.

-

Surface Tension Measurement: Using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method), measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will show a sharp break or inflection point.[20] The concentration corresponding to this inflection point, where the surface tension stops decreasing significantly, is the CMC.

This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelle.[21] This change in the microenvironment causes a distinct shift in the probe's fluorescence spectrum.

Caption: Workflow for determining CMC using fluorescence spectrometry.

Detailed Protocol:

-

Solution Preparation: Prepare a series of SDBS solutions. To each solution, add a small, constant amount of a fluorescent probe (e.g., pyrene) from a stock solution.

-

Fluorescence Measurement: Excite the samples and record the fluorescence emission spectrum for each concentration. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is calculated. This I₁/I₃ ratio is highly sensitive to the polarity of the probe's environment.

-

Data Analysis: Plot the fluorescence intensity ratio (e.g., I₁/I₃ for pyrene) against the surfactant concentration.

-

CMC Determination: The plot will typically yield a sigmoidal curve. The concentration at the inflection point of this curve, where the ratio changes most rapidly, corresponds to the CMC.[17][22] This method is valued for its high sensitivity and small sample volume requirement.[17]

References

- 1. A molecular dynamics investigation of structure and dynamics of SDS and SDBS micelles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of temperature and additives on the critical micelle concentration and thermodynamics of micelle formation of sodium dodecyl benzene sulfonate and dodecyltrimethylammonium bromide in aqueous solution: A conductometric study [inis.iaea.org]

- 9. Effect of temperature and additives on the critical micelle concentration and thermodynamics of micelle formation of sodium dodecyl benzene sulfonate and dodecyltrimethylammonium bromide in aqueous solution: A conductometric study (Journal Article) | ETDEWEB [osti.gov]

- 10. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. jsirjournal.com [jsirjournal.com]

- 15. "Studies of this compound-Water-Electrolyte Interactio" by Xiaoxiang Zhu [thekeep.eiu.edu]

- 16. researchgate.net [researchgate.net]

- 17. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 18. Method of Determination of CMC | PPT [slideshare.net]

- 19. justagriculture.in [justagriculture.in]

- 20. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 21. mdpi.com [mdpi.com]

- 22. agilent.com [agilent.com]

The Core Mechanism of Sodium Dodecylbenzenesulfonate (SDBS) as a Surfactant: An In-depth Technical Guide

Sodium dodecylbenzenesulfonate (SDBS) is a prominent anionic surfactant utilized extensively across various scientific and industrial domains, including in detergents, emulsification processes, and nanotechnology.[1] Its efficacy is fundamentally linked to its amphiphilic molecular structure, which allows it to manipulate the interactions at interfaces, most notably reducing the surface tension of water. This technical guide offers a detailed examination of the mechanism of action of SDBS, designed for researchers, scientists, and professionals in drug development.

Molecular Architecture: The Basis of Surface Activity

The defining characteristic of this compound is its amphiphilic nature, meaning it possesses both a water-repelling (hydrophobic) and a water-attracting (hydrophilic) part.[2] The molecule consists of:

-

A Hydrophobic Tail: A long dodecylbenzene chain (C₁₂H₂₅-C₆H₄-), which is nonpolar and avoids interaction with water.

-

A Hydrophilic Head: A negatively charged sulfonate group (-SO₃⁻) with a sodium counter-ion (Na⁺), which readily interacts with polar water molecules.[3]

This dual-character structure is the primary driver for its behavior in aqueous solutions and at interfaces.

References

An In-depth Technical Guide to the Solubility of Linear vs. Branched Sodium Dodecylbenzenesulfonate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecylbenzenesulfonate (SDBS) is a widely utilized anionic surfactant in a multitude of industrial and pharmaceutical applications. It is available as a complex mixture of isomers, which are broadly classified based on the structure of the C12 alkyl chain as either linear alkylbenzene sulfonates (LAS) or branched alkylbenzene sulfonates (ABS). The seemingly minor variation in the molecular architecture of the hydrophobic tail—a straight versus a branched chain—profoundly impacts the surfactant's physicochemical properties, most notably its solubility in aqueous environments.

This technical guide offers a detailed analysis of the solubility differences between linear and branched SDBS isomers. It will cover the fundamental principles governing surfactant solubility, present quantitative data for critical parameters, outline comprehensive experimental protocols for their measurement, and provide visual representations of the core concepts and workflows. A thorough comprehension of these structure-property relationships is essential for the formulation, development, and application of products containing these surfactants.

The Influence of Molecular Structure on Solubility

The aqueous solubility of an ionic surfactant such as this compound is intrinsically linked to its ability to form micelles. This behavior is characterized by two primary parameters: the Krafft point (Tk) and the Critical Micelle Concentration (CMC) .

-

Krafft Point (Tk): This is the temperature at which the solubility of a surfactant equals its critical micelle concentration.[1] Below the Krafft point, the surfactant's solubility is limited, and it exists predominantly as a crystalline or hydrated solid. Above this temperature, a significant increase in solubility occurs due to the formation of micelles.[1]

-

Critical Micelle Concentration (CMC): The CMC is the specific concentration of a surfactant at which the formation of micelles is initiated.[2] Below the CMC, surfactant molecules are mainly present as individual monomers.

The structure of the hydrophobic alkyl tail is a key determinant of both the Krafft point and the CMC.

-

Linear Alkylbenzene Sulfonates (LAS): The linear nature of the alkyl chain in LAS isomers allows for efficient and ordered packing of the molecules in the crystalline state. This dense packing maximizes van der Waals forces between the hydrophobic tails, necessitating a greater input of thermal energy to disrupt the crystal lattice and facilitate dissolution. Consequently, linear isomers typically exhibit higher Krafft points.

-

Branched Alkylbenzene Sulfonates (ABS): The branching in the alkyl chain of ABS isomers introduces steric hindrance, which disrupts the regular packing of the molecules. This leads to a less ordered crystalline structure with weaker intermolecular forces. As a result, less energy is required to dissolve the surfactant, and branched isomers, therefore, have a significantly lower Krafft point.[3] This altered packing efficiency also influences the thermodynamics of micellization and can affect the CMC.

Quantitative Data Presentation

The following tables summarize key solubility parameters for various linear positional isomers and a representative branched isomer of this compound.

Table 1: Physicochemical Properties of Linear this compound (Na-x-DBS) Isomers

| Isomer (Position of phenyl group on dodecyl chain) | Krafft Point (°C) | CMC (mM at 25°C) |

| 1-phenyl (Na-1-DBS) | 58 | 0.53 |

| 2-phenyl (Na-2-DBS) | 43 | 0.60 |

| 3-phenyl (Na-3-DBS) | 38 | 0.68 |

| 4-phenyl (Na-4-DBS) | 35 | 0.77 |

| 5-phenyl (Na-5-DBS) | 33 | 0.87 |

| 6-phenyl (Na-6-DBS) | 32 | 0.98 |

Data sourced from Ma, J.-G.; Boyd, B. J.; Drummond, C. J. Langmuir 2006, 22 (21), 8646–8654.

Table 2: Comparison of a Linear vs. a Branched C12-Alkylbenzene Sulfonate

| Surfactant Type | Krafft Point (°C) | CMC (ppm) |

| Linear C12-LAS | 58 | 720 |

| Branched C12-LAS | 20 | 460 |

Data sourced from Park, D. S., et al. ACS Cent. Sci. 2016, 2, 820-824.

Experimental Protocols

The precise measurement of the Krafft point and CMC is fundamental for the characterization of surfactants. Detailed methodologies for these determinations are provided below.

Determination of the Krafft Point

Methodology: Visual Observation

-

Preparation of Surfactant Dispersions: Prepare a series of aqueous dispersions of the surfactant (e.g., 1%, 5%, and 10% w/w) in sealed, transparent vials containing a small magnetic stir bar.

-

Induction of Crystallization: Cool the vials in an ice bath or refrigerator to induce precipitation of the surfactant, resulting in a turbid dispersion.

-

Controlled Heating: Place the vials in a programmable water bath equipped with a calibrated thermometer and a light source for clear observation.

-

Endpoint Determination: While stirring, slowly increase the temperature of the water bath at a constant rate (e.g., 0.5 °C/min). The Krafft point is the temperature at which the last traces of turbidity disappear, and the solution becomes completely clear.

Determination of the Critical Micelle Concentration (CMC)

Methodology: Surface Tension Measurement

-

Preparation of Stock Solution: A stock solution of the surfactant is prepared in high-purity deionized water at a concentration well above the expected CMC.

-

Serial Dilutions: A series of solutions with decreasing surfactant concentrations are prepared by serial dilution of the stock solution.

-

Surface Tension Measurement: The surface tension of each solution is measured using a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) under constant temperature conditions.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a nearly constant surface tension. The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.

Mandatory Visualizations

Logical Relationship between Molecular Structure and Solubility

Caption: Structure-Solubility Relationship.

Experimental Workflow for Krafft Point Determination

Caption: Krafft Point Determination Workflow.

Experimental Workflow for CMC Determination by Surface Tension

Caption: CMC Determination Workflow.

Conclusion

The solubility of this compound isomers is fundamentally governed by the structure of their alkyl chains. Linear isomers, which can pack efficiently, have higher Krafft points, indicating lower solubility at cooler temperatures. In contrast, the steric hindrance from the branched chains in ABS isomers disrupts this packing, leading to significantly lower Krafft points and better solubility at lower temperatures. The critical micelle concentration is also influenced by the isomer's structure. These structure-property relationships are of paramount importance in the selection and application of SDBS in various scientific and industrial contexts, particularly in the field of drug development, where formulation stability and efficacy are critical. This guide provides the necessary theoretical background and practical methodologies for researchers and professionals to effectively characterize and utilize these important surfactants.

References

In-Vitro Toxicological Profile of Sodium Dodecylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dodecylbenzenesulfonate (SDBS) is a widely utilized anionic surfactant found in a variety of consumer and industrial products. Its interaction with biological systems is of significant interest, particularly in the fields of toxicology, dermatology, and drug development. Understanding the in-vitro toxicological profile of SDBS is crucial for assessing its safety, elucidating its mechanisms of action, and identifying potential therapeutic applications. This technical guide provides a comprehensive overview of the in-vitro toxicology of SDBS, focusing on its cytotoxic effects, relevant signaling pathways, and detailed experimental protocols.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of SDBS have been evaluated in-vitro, primarily on human keratinocytes. The following table summarizes the key quantitative data available.

| Cell Line | Assay | Endpoint | Concentration | Effect | Citation |

| Human Keratinocytes (HaCaT) | Cell Counting Kit-8 (CCK-8) | Cell Viability | ≥ 20 µg/mL | Direct cytotoxicity and morphological changes observed.[1][2] |

It is important to note that while a specific IC50 value is not consistently reported in the reviewed literature, the threshold for cytotoxicity in HaCaT cells provides a valuable benchmark for in-vitro studies. Further research is required to establish a comprehensive database of IC50 values across a broader range of cell lines, including fibroblasts, hepatocytes, and neurons, to fully characterize the cytotoxic potential of SDBS.

Mechanisms of Action & Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the in-vitro effects of this compound. A significant finding is its potential to modulate inflammatory responses in keratinocytes, distinguishing it from other anionic surfactants like Sodium Lauryl Sulfate (SLS).

Anti-inflammatory Effects via NF-κB/MAPK and STAT3 Pathways

In-vitro studies on human keratinocytes (HaCaT cells) have demonstrated that SDBS can alleviate inflammatory responses by suppressing key signaling pathways. Specifically, SDBS has been shown to inhibit the phosphorylation of several critical signaling proteins.

Below is a diagram illustrating the inhibitory effect of SDBS on the NF-κB, MAPK, and STAT3 signaling pathways in keratinocytes.

This pathway modulation suggests a potential therapeutic role for SDBS in inflammatory skin conditions, a stark contrast to the pro-inflammatory effects often associated with other surfactants.

Experimental Protocols

Accurate and reproducible in-vitro toxicological assessment relies on standardized experimental protocols. The following section details the methodology for a key assay used in the cited literature.

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in a culture. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well cell culture plates

-

Test cell line (e.g., HaCaT)

-

Complete cell culture medium

-

This compound (SDBS) stock solution

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with SDBS:

-

Prepare serial dilutions of the SDBS stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the SDBS-containing medium or control medium (without SDBS) to each well.

-

Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control group (untreated cells) using the following formula:

-

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

-

The following diagram illustrates the general workflow for in-vitro cytotoxicity testing.

Conclusion

The in-vitro toxicological profile of this compound reveals a dose-dependent cytotoxicity in human keratinocytes. Notably, its mechanism of action appears to differ from other common anionic surfactants, with evidence suggesting an anti-inflammatory role through the suppression of the NF-κB/MAPK and STAT3 signaling pathways. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the in-vitro effects of SDBS, including key data, mechanistic insights, and detailed experimental protocols to support further investigation and application. Future research should focus on expanding the toxicological database to include a wider array of cell types and endpoints to fully characterize the biological activity of this multifaceted surfactant.

References

- 1. Cytotoxic effects of sodium dodecyl benzene sulfonate on human keratinocytes are not associated with proinflammatory cytokines expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anionic surfactant Sodium Dodecyl Benzene Sulfonate alleviates inflammatory responses in atopic dermatitis via NFκB/MAPK pathways in a STAT3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Biodegradability of Sodium Dodecylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecylbenzenesulfonate (SDBS), a major component of linear alkylbenzene sulfonates (LAS), is one of the most widely used anionic surfactants in household detergents, industrial cleaners, and various commercial products. Its extensive use leads to its release into the environment, primarily through wastewater streams. Understanding the environmental fate and biodegradability of SDBS is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides an in-depth overview of the environmental behavior of SDBS, including its biodegradation pathways, persistence in various environmental compartments, and ecotoxicological effects.

Physicochemical Properties

SDBS is an amphiphilic molecule consisting of a hydrophobic dodecylbenzene group and a hydrophilic sulfonate group. This structure imparts its surface-active properties.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₉NaO₃S | |

| Molar Mass | 348.48 g/mol | |

| Water Solubility | 10-13 g/L at 25°C | |

| log Kow (Octanol-Water Partition Coefficient) | ~1.96 | [1] |

Environmental Fate

The environmental fate of SDBS is governed by a combination of transport and transformation processes, with biodegradation being the primary removal mechanism.

Biodegradation

SDBS is readily biodegradable under aerobic conditions, with over 98% removal reported in activated sludge treatment plants.[2] However, its degradation is significantly slower under anaerobic conditions.[3]

Table 1: Biodegradation Half-life of LAS/SDBS in Various Environmental Compartments

| Environmental Compartment | Condition | Half-life | Reference(s) |

| Activated Sludge | Aerobic | 40 - 80 minutes (primary & ultimate) | [4] |

| Soil | Aerobic | 1 - 3 weeks | [3] |

| Soil (sludge-amended) | Aerobic | 18 - 26 days | |

| River Water | Aerobic | 0.15 - 0.5 days | |

| Marine Sediments | Anaerobic | ~90 days |

The rate of biodegradation is influenced by several factors, including temperature, pH, and the presence of acclimated microbial populations.[5][6][7][8]

Sorption

In soil and sediment, SDBS can adsorb to organic matter and clay particles. The extent of sorption is described by the soil adsorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[9][10] Higher Koc values indicate stronger binding to soil and less mobility.

Table 2: Soil Sorption Coefficients for LAS/SDBS

| Parameter | Value | Soil/Sediment Type | Reference(s) |

| Koc | 9076 L/kg | Activated sludge (26% organic carbon) | [1] |

| Kd | Varies significantly | Dependent on soil organic matter, clay content, and pH | [11][12] |

Bioaccumulation

With a log Kow of approximately 1.96, SDBS has a low potential for bioaccumulation in aquatic organisms.[1]

Biodegradation Pathways

The biodegradation of SDBS proceeds through distinct pathways under aerobic and anaerobic conditions, involving initial breakdown of the alkyl chain followed by cleavage of the aromatic ring.

Aerobic Biodegradation

The aerobic degradation of LAS is a well-established process initiated by the terminal oxidation of the alkyl chain.

The process begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) by a monooxygenase, followed by dehydrogenation to form a long-chain sulfophenyl carboxylic acid (SPC). The alkyl chain is then progressively shortened by two-carbon units via the β-oxidation pathway, leading to the formation of various short-chain SPCs.[13] Subsequently, the aromatic ring is cleaved by dioxygenases, followed by desulfonation, ultimately leading to the mineralization of the molecule to carbon dioxide, water, and sulfate.[13]

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of LAS is significantly slower and follows a different initial mechanism. It is initiated by the addition of fumarate to the alkyl chain.

This initial step is followed by the shortening of the alkyl chain via β-oxidation, similar to the aerobic pathway, resulting in the formation of short-chain SPCs.[14] The complete mineralization under anaerobic conditions is still a subject of ongoing research.

Ecotoxicity

The ecotoxicity of SDBS has been extensively studied in a variety of aquatic and terrestrial organisms.

Table 3: Ecotoxicity of this compound (SDBS)/LAS

| Organism Group | Species | Endpoint | Value (mg/L) | Reference(s) |

| Aquatic | ||||

| Fish | Pimephales promelas (Fathead minnow) | 96-hr LC₅₀ | 3.2 - 5.6 | [1] |

| Rita rita | 96-hr LC₅₀ | Varies with method | [15][16] | |

| Pimephales promelas | 263-day NOEC (reproduction) | 0.106 | [17] | |

| Invertebrates | Daphnia magna | 48-hr EC₅₀ | 3.5 | [1] |

| Daphnia magna | 21-day NOEC (reproduction) | 0.57 | [17] | |

| Corbicula sp. | 32-day EC₂₀ (growth) | 0.27 | [18] | |

| Algae | Pseudokirchneriella subcapitata | 72-hr NOEC (growth) | 1.0 | [17] |

| Terrestrial | ||||

| Earthworm | Eisenia fetida | 14-day LC₅₀ | 1330 mg/kg soil | [1] |

Experimental Protocols

Ready Biodegradability Test (OECD 301B: CO₂ Evolution Test)

This test evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced.[19][20][21][22]

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole organic carbon source) is inoculated with microorganisms from a source like activated sludge.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Aeration: CO₂-free air is bubbled through the test solution to maintain aerobic conditions.

-

CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.

-

Quantification: The amount of CO₂ produced is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) based on the chemical formula of the test substance. A substance is considered readily biodegradable if it reaches >60% of its ThCO₂ within a 10-day window during the 28-day test period.[4]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.[3][4][13][14][23][24][25]

Methodology:

-

Soil Selection: Representative soil types (e.g., sandy loam, clay loam) are chosen.

-

Test Substance Application: The test substance, often ¹⁴C-labeled for easier tracking, is applied to the soil samples at a concentration relevant to its environmental entry.

-

Incubation:

-

Aerobic: Soil is maintained at a specific moisture content and incubated in the dark at a constant temperature. A stream of air is passed through the system to maintain aerobic conditions.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the system is made anaerobic by purging with an inert gas (e.g., nitrogen) and then sealed.

-

-

Sampling: Soil samples are collected at various time points over a period of up to 120 days.

-

Analysis:

-

The parent compound and its transformation products are extracted from the soil using appropriate solvents.

-

Analysis is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).

-

Evolved ¹⁴CO₂ (in aerobic studies) or volatile organic compounds are trapped and quantified.

-

Non-extractable (bound) residues are also measured.

-

-

Data Evaluation: The rates of degradation of the parent compound and the formation and decline of major metabolites are determined to calculate dissipation times (DT₅₀ and DT₉₀).

Analytical Methods

The determination of SDBS and its metabolites in environmental samples requires sensitive and selective analytical techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for extracting and concentrating SDBS from water and soil/sediment samples prior to instrumental analysis.[10][15][18][26][27]

General Protocol for Water Samples:

-

Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

-

Loading: The water sample is passed through the cartridge, where SDBS is retained on the sorbent.

-

Washing: The cartridge is washed with a weak solvent to remove interferences.

-

Elution: SDBS is eluted from the cartridge with a strong solvent like methanol or acetonitrile.

-

Concentration: The eluate is evaporated and reconstituted in a smaller volume of a suitable solvent for analysis.

General Protocol for Soil/Sediment Samples:

-

Extraction: The sample is extracted with an organic solvent (e.g., methanol, acetonitrile) using techniques like sonication or Soxhlet extraction.

-

Clean-up: The extract is then cleaned up using SPE, similar to the procedure for water samples, to remove matrix interferences.

Instrumental Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of SDBS and its degradation products due to its high sensitivity and selectivity.[28][29]

Typical HPLC-MS/MS Parameters:

-

Column: A reverse-phase column (e.g., C18) is commonly used.[22]

-

Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate, is employed for separation.[22]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.

Microbial Signaling and Regulation of Biodegradation

The biodegradation of surfactants like SDBS is a genetically regulated process in microorganisms. The presence of the surfactant can induce the expression of the genes encoding the necessary catabolic enzymes.

While the complete signaling pathways are still being elucidated, studies have shown that specific transcriptional regulators are involved in controlling the expression of genes for the degradation of aromatic compounds.[1][17][30][31] For instance, in Comamonas testosteroni, the degradation of a key intermediate of LAS degradation, 3-(4-sulfophenyl)butyrate, involves the induction of genes encoding a Baeyer-Villiger monooxygenase and an esterase.[25][32]

Quorum sensing, a cell-to-cell communication mechanism in bacteria, can also play a role in coordinating the expression of genes involved in the degradation of various organic compounds, including those in biofilms.[2][16][33][34]

Conclusion

This compound is readily biodegradable under aerobic conditions, with its primary removal from the environment occurring in wastewater treatment plants and surface waters. Its persistence is greater in anaerobic environments like sediments and sludge. The biodegradation pathways involve the shortening of the alkyl chain followed by aromatic ring cleavage. While SDBS can exhibit toxicity to aquatic organisms, the concentrations typically found in the environment after wastewater treatment are generally below the no-effect levels for most species. The continued study of the microbial genetics and signaling pathways involved in its degradation will further enhance our understanding of the environmental fate of this widely used surfactant.

References

- 1. Bacterial transcriptional regulators for degradation pathways of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 4. fera.co.uk [fera.co.uk]

- 5. npic.orst.edu [npic.orst.edu]

- 6. Soil pH and Soluble Organic Matter Shifts Exerted by Heating Affect Microbial Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. epa.gov [epa.gov]

- 12. A review of the distribution coefficients of trace elements in soils: influence of sorption system, element characteristics, and soil colloidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OECD Guideline for Testing of Chemicals (Test No. 301: Ready Biodegradability) 1992 – BPC Instruments [bpcinstruments.com]

- 14. smithers.com [smithers.com]

- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid Phase Extraction Explained [scioninstruments.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. Separation of Sodium 4-dodecylbenzenesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 24. oecd.org [oecd.org]

- 25. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 26. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]

- 28. shimadzu.com [shimadzu.com]

- 29. agilent.com [agilent.com]

- 30. Transcriptional Networks that Regulate Hydrocarbon Biodegradation [ouci.dntb.gov.ua]

- 31. Transcriptional Regulation in Bacteria [mdpi.com]

- 32. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Quorum Sensing: Not Just a Bridge Between Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Enzymatic Degradation of Bacterial Quorum Sensing | Master-projecten | University of Groningen [rug.nl]

Spectroscopic Characterization of Sodium Dodecylbenzenesulfonate: A Technical Guide

Introduction

Sodium Dodecylbenzenesulfonate (SDBS) is a widely used anionic surfactant in various industrial and household applications, including detergents, emulsifiers, and dispersing agents. Its efficacy is intrinsically linked to its molecular structure, which consists of a hydrophilic sulfonate head group and a hydrophobic dodecylbenzene tail. A thorough understanding of its physicochemical properties is paramount for optimizing its performance and for its application in specialized fields like drug development. Spectroscopic techniques are indispensable tools for the comprehensive characterization of SDBS, providing insights into its structure, purity, aggregation behavior, and interactions with other molecules. This technical guide provides an in-depth overview of the core spectroscopic methods used to characterize SDBS, complete with experimental protocols and quantitative data summaries.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of SDBS and for determining its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. The benzene ring in the SDBS molecule is the primary chromophore responsible for its UV absorption.

Quantitative Data

| Parameter | Wavelength (nm) | Reference |

| Absorption Maximum (K₁ band) | ~194 | [1] |

| Absorption Maximum (K₂ band) | ~225 | [1][2] |

| Absorption Maximum (B band) | ~260 | [1] |

| Wavelength for CMC determination | 224 | [2] |

Experimental Protocol: Determination of SDBS Concentration and CMC

A common application of UV-Vis spectroscopy for SDBS is to determine its concentration in a solution and to identify its CMC.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[3] Quartz cuvettes with a 1 cm path length are standard.[4]

-

Sample Preparation:

-

Data Acquisition:

-

Data Analysis:

-

For concentration determination, a calibration curve is constructed by plotting absorbance versus concentration.

-

For CMC determination, plot the absorbance at the λmax against the concentration of SDBS. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the SDBS molecule. The vibrational frequencies of the different bonds provide a characteristic "fingerprint" of the compound.

Quantitative Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3440 | O-H stretching (presence of humidity) | [4] |

| 3132 | C-H stretching (aromatic) | [4] |

| 2957 | C-H stretching (aromatic) | [4] |

| 2924, 2854 | Asymmetric and symmetric C-H stretching of CH₂ in the alkyl chain | [4][6] |

| 1609, 1493 | C=C stretching of the benzene ring | [7] |

| 1190-1180 | Asymmetric S=O stretching of the sulfonate group | [7] |

| 1163 | Ionic sulfonate (SO₃⁻) group | [6] |

| 1046-1040 | Symmetric S=O stretching of the sulfonate group | [7] |

| 1013 | =C-H in-plane bending of the benzene ring | [7] |

| 832 | Out-of-plane bending of the benzene ring | [7] |

| 616 | SO₃ bend | [7] |

Experimental Protocol: FTIR Analysis of SDBS

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of dry SDBS powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

The FTIR spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[4]

-

A background spectrum (of air or the KBr pellet without the sample) is first collected and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

-

-

Data Analysis:

-

The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the SDBS molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the SDBS molecule.

Quantitative Data (¹H NMR)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~0.86 | Methyl (CH₃) group of the alkyl chain | [8] |

| ~1.25 | Methylene (CH₂) groups of the alkyl chain | [8] |

| ~1.48 | Methylene (CH₂) group adjacent to the benzene ring | [8] |

| ~3.70 | Protons on the carbon attached to the sulfonate group in sodium dodecyl sulfate (for comparison) | [8] |

| Aromatic Protons | Typically in the range of 7-8 ppm | [9] |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric composition of the SDBS sample.

Experimental Protocol: NMR Analysis of SDBS

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

-

Sample Preparation:

-

A few milligrams of the SDBS sample are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).[8][10]

-

A small amount of a reference standard, such as tetramethylsilane (TMS) or the sodium salt of 3-(trimethylsilyl)propanesulfonic acid for D₂O, is added to calibrate the chemical shift scale to 0 ppm.[10]

-

The solution is transferred to an NMR tube.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, a single-pulse experiment is typically sufficient.

-

For ¹³C NMR, longer acquisition times are usually necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

The resulting NMR spectrum is a plot of signal intensity versus chemical shift (in ppm).

-

The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to assign the signals to specific protons or carbons in the SDBS molecule.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. ajol.info [ajol.info]

- 5. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sodium dodecyl sulfate(151-21-3) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

Sodium Dodecylbenzenesulfonate: A Comprehensive Safety Guide for Research Laboratories

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the material safety data for sodium dodecylbenzenesulfonate (SDBS), a widely used anionic surfactant in research and development settings. Adherence to these safety protocols is crucial for ensuring a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Dodecylbenzenesulfonic acid, sodium salt; SDBS |

| CAS Number | 25155-30-0 |

| Molecular Formula | C18H29NaO3S |

| Molecular Weight | 348.48 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[2] |

Hazard Pictograms:

-

GHS07: Exclamation Mark

-

GHS05: Corrosion

Hazard Identification and Personal Protective Equipment (PPE) Protocol

Caption: A workflow for assessing hazards and selecting appropriate PPE.

Toxicological Properties

The primary routes of exposure are ingestion, skin contact, and eye contact.

| Toxicological Endpoint | Species | Value |

| Acute Toxicity: Oral (LD50) | Rat | 438 - 650 mg/kg bw[3][4] |

| Acute Toxicity: Dermal (LD50) | Rat | > 2000 mg/kg bw[3] |

| Acute Toxicity: Inhalation (LC50) | Rat | 310 mg/m³ air[3] |

| Skin Irritation | Rabbit | Causes skin irritation |

| Eye Irritation | Rabbit | Causes serious eye damage |

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

First-Aid Response Workflow

Caption: A decision-making workflow for first-aid response to exposure.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][5]

-

Avoid dust formation.[2] Use in a well-ventilated area or with a local exhaust ventilation system.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep containers tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.[6]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[6]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

Spill Response Protocol

Caption: A stepwise protocol for responding to a chemical spill.

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow powder, flakes, or granules[8][9] |

| Odor | Odorless |

| Solubility | Soluble in water[8][9] |

| pH | 7-9.5 (1% solution) |

Stability and Reactivity

-

Reactivity: This material is not reactive under normal ambient conditions.[2]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Possibility of Hazardous Reactions: No dangerous reactions are known.

-

Conditions to Avoid: Avoid dust formation and exposure to moisture.

-

Incompatible Materials: Strong oxidizing agents and acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of sulfur oxides and carbon oxides.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

-

Unsuitable Extinguishing Media: Water jet.[2]

-

Specific Hazards Arising from the Chemical: Combustible solid.[2][6] Poisonous gases, including sulfur oxides and sodium oxides, are produced in a fire.[6] Containers may explode in a fire.[6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2] Waste material must be disposed of as hazardous waste.[2] Do not empty into drains.[2]

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. carlroth.com [carlroth.com]

- 3. echemi.com [echemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. nj.gov [nj.gov]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. This compound | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SODIUM DODECYLBENZENE SULFONATE - Ataman Kimya [atamanchemicals.com]

Methodological & Application

Application Note: Preparation of Sodium Dodecylbenzenesulfonate (SDBS) Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecylbenzenesulfonate (SDBS) is an anionic surfactant widely used in research and industrial applications.[1][2] As a member of the linear alkylbenzene sulfonate family, it possesses excellent detergency, emulsifying, and foaming properties.[1][2][3][4] Its amphiphilic nature, consisting of a hydrophilic sulfonate head and a hydrophobic dodecylbenzene tail, makes it effective at reducing surface tension.[3] In laboratory settings, SDBS is a key component in cleaning agents, buffers, and as an emulsifying agent for various assays and formulations.[2][4][5] Accurate preparation of SDBS stock solutions is crucial for experimental reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of SDBS stock solutions.

Physicochemical Data & Safety Information

Proper handling of SDBS is essential due to its hazardous properties. The following tables summarize its key physicochemical data and safety classifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₉NaO₃S | [1][3] |

| Molecular Weight | ~348.48 g/mol | [1][3] |

| Appearance | White to light yellow powder, flakes, or granules. | [1][3][6] |

| Solubility | Soluble in water, partially soluble in alcohol. | [4][5][6] |

| Stability | Stable under normal storage conditions. | [7][8] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Classification | GHS Pictogram(s) | Precautionary Statement(s) | Reference(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Harmful if swallowed. | [9][10] |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Causes skin irritation. | [10] |

| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Causes serious eye damage. | [10] |

| Aquatic Hazard (Acute & Chronic) | GHS09 (Environment) | Very toxic to aquatic life. | [10] |

Safety Guidelines:

-

Always handle SDBS powder in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[9][10][11]

-

Prevent release into the environment as the substance is harmful to aquatic life.[7][10][12]

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately seek medical attention.[9][10][11]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][11]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9][10][11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9][10]

Experimental Protocol: Preparing SDBS Stock Solutions

This protocol provides a generalized method for preparing aqueous stock solutions. Specific concentrations can be prepared by adjusting the mass of SDBS powder accordingly.

Materials and Equipment:

-

This compound (SDBS) powder

-

Reagent-grade distilled or deionized water

-

Glass beaker or media bottle (e.g., Duran bottle)

-

Graduated cylinder

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Spatula and weigh boat

-

Personal Protective Equipment (PPE)

Workflow for Preparing SDBS Stock Solution

Caption: Workflow for the preparation of SDBS stock solutions.

Step-by-Step Procedure:

-

Calculation: Determine the mass of SDBS powder required to achieve the desired concentration and volume. See Table 3 for examples.

-

Weighing: Tare a clean weigh boat on an analytical balance. Carefully weigh the calculated mass of SDBS powder. Crucially, perform this step in a chemical fume hood to avoid inhaling the fine, irritating powder.

-

Initial Dissolution: Transfer the weighed SDBS powder into a beaker or media bottle containing a magnetic stir bar. Add approximately 80% of the final desired volume of distilled or deionized water.

-

Mixing: Place the beaker on a magnetic stirrer and begin stirring at a low-to-medium speed. High speeds can cause excessive foaming.[1] The solution may appear cloudy initially.

-

Complete Dissolution: Continue stirring until all the powder has completely dissolved, and the solution is clear. Gentle heating (up to 50-60°C) can be used to expedite dissolution if necessary, but is often not required.

-

Final Volume Adjustment: Once the SDBS is fully dissolved, carefully transfer the solution to a graduated cylinder and add solvent to reach the final desired volume (QS). Alternatively, if using a volumetric flask, perform the dissolution directly within it.

-

Final Mixing & Labeling: Transfer the final solution to a clearly labeled storage bottle. Ensure the label includes the chemical name (this compound), concentration, preparation date, and your initials.

Table 3: Example Preparation Recipes for 100 mL of SDBS Stock Solution

| Desired Concentration | Required Mass of SDBS (for 100 mL) | Calculation |

| 10% (w/v) | 10.0 g | (10 g / 100 mL) |

| 100 mM | 3.48 g | 0.1 L × 0.1 mol/L × 348.48 g/mol |

| 5 mM | 0.174 g | 0.1 L × 0.005 mol/L × 348.48 g/mol |

Storage and Stability

-

Storage Conditions: Store prepared SDBS stock solutions in tightly sealed containers at room temperature (15-25°C).[11][13]

-

Avoid Refrigeration: Do not store SDBS solutions at low temperatures (e.g., 4°C), as the solute may precipitate out of the solution.

-

Re-dissolving Precipitate: If precipitation occurs, gently warm the solution in a water bath and mix until the precipitate has fully redissolved before use.

-

Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[7][8] Avoid contact with strong oxidizing agents.[8][9]

Quality Control & Waste Disposal

-

Quality Control: For applications sensitive to pH, the pH of the final solution can be measured and adjusted if necessary. A freshly prepared solution is typically neutral to slightly alkaline.

-

Waste Disposal: Dispose of waste SDBS solutions and contaminated materials according to local, regional, and national environmental regulations.[7] Do not empty into drains, as the substance is toxic to aquatic organisms.[7][10]

References

- 1. SODIUM DODECYLBENZENE SULFONATE - Ataman Kimya [atamanchemicals.com]

- 2. irosurfactant.com [irosurfactant.com]

- 3. Exploring the mystery of Sodium dodecylbenzenesulphonate: a multifunctional surfactant_Chemicalbook [chemicalbook.com]

- 4. Sodium Dodecylbenzene Sulfonate - PCC Group Product Portal [products.pcc.eu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. download.basf.com [download.basf.com]

- 13. ajcsd.org [ajcsd.org]

Application Notes: Sodium Dodecylbenzenesulfonate (SDBS) in Nanoparticle Synthesis and Stabilization

Introduction

Sodium Dodecylbenzenesulfonate (SDBS) is a widely utilized anionic surfactant in the field of nanotechnology.[1] Its amphiphilic structure, consisting of a hydrophilic sulfonate head group and a hydrophobic dodecylbenzene tail, allows it to function effectively as both a stabilizing and a capping agent in the synthesis and dispersion of various nanoparticles.[1] SDBS is employed in the preparation of metallic nanoparticles (e.g., gold, silver), metal oxides, and for the dispersion of materials like carbon nanotubes and graphene.[2][3][4][5] Its primary roles are to control particle growth, prevent aggregation, and ensure the long-term stability of nanoparticle suspensions.[6][7]

Mechanism of Action

The efficacy of SDBS in nanoparticle applications stems from two primary mechanisms:

-

Electrostatic Stabilization: In aqueous solutions, SDBS molecules adsorb onto the surface of nanoparticles via their hydrophobic tails, leaving the negatively charged hydrophilic sulfonate head groups exposed to the surrounding medium. This creates a significant negative surface charge on the nanoparticles, leading to strong electrostatic repulsion between them. This repulsion overcomes the attractive van der Waals forces, preventing agglomeration and ensuring a stable, well-dispersed suspension.[6][8][9] The magnitude of this surface charge can be quantified by measuring the zeta potential; a value more negative than -30 mV is generally indicative of a stable dispersion.[10]

-

Steric Hindrance & Capping: During nanoparticle synthesis, SDBS can form micelles that act as nano-reactors or templates, confining the growth of nanoparticles to a specific size range.[2] By capping the nanoparticle surface, SDBS molecules physically block further addition of precursor atoms, thus controlling the final particle size and shape.[3]

Quantitative Data Summary

The concentration of SDBS is a critical parameter that significantly influences the size and stability of nanoparticle dispersions. The following tables summarize quantitative data from various studies.

Table 1: Effect of SDBS on Nanoparticle Stability

| Nanoparticle | Base Fluid | Nanoparticle Conc. | Optimal SDBS Conc. | Effect on Zeta Potential | Reference |

| Al₂O₃ | Water | 0.1% | 0.09% | Highest magnitude zeta potential achieved | [6][8] |

| Copper | Water | 0.1% | 0.07% | Significantly increased absolute zeta potential | [7] |

| h-BN | Ethylene Glycol | 0.05 vol% | 0.05 vol% | Increased from -34.5 mV to -57.5 mV | [9][11] |

| Graphene | Simarouba Biodiesel | 20 ppm | 1:4 (Graphene:SDBS mass ratio) | Highest UV absorbency, indicating best stability | [5] |

| SWCNTs | Deionized Water | 1 mg/mL | ~10 mg/mL | High dispersion quality correlated with high zeta potential | [4] |

Table 2: Effect of SDBS on Nanoparticle Size

| Nanoparticle | Precursor | Reducing Agent | Molar Ratio (Ag⁺:SDBS) | Resulting Particle Size | Reference |

| Silver (Ag) | Silver Acetate | NaBH₄ | 1:1 | ~6 nm (range 5-10 nm) | [2] |

| Silver (Ag) | Silver Acetate | NaBH₄ | 1:2 | ~3 nm (range 1-5 nm) | [2] |

| Silver (Ag) | Silver Acetate | NaBH₄ | 1:4 | ~2.7 nm (range 1-4 nm) | [2] |

| h-BN | - | - | 0.05 vol% SDBS | Apparent size increased from 365 nm to 638 nm due to adsorption | [9] |

| h-BN | - | - | 2 vol% SDBS | Apparent size increased to 817.9 nm | [11] |

Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflow for nanoparticle synthesis using SDBS and the mechanism by which it imparts stability.

Caption: General workflow for synthesizing nanoparticles using SDBS.

Caption: SDBS molecules adsorb on nanoparticles creating electrostatic repulsion.

Experimental Protocols

Protocol 1: Synthesis of Silver Colloidal Nanoparticles (AgCNPs) Stabilized by SDBS

This protocol describes a facile method to prepare stable AgCNPs using SDBS as the stabilizing agent and sodium borohydride (NaBH₄) as the reducing agent, adapted from Singh et al.[2]

Materials:

-

Silver Acetate (Ag(CH₃COO))

-

This compound (SDBS)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

Equipment:

-

Magnetic stirrer

-

Glass beakers and flasks

-

Pipettes

-

Centrifuge

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM solution of Silver Acetate in deionized water.

-

Prepare a 4 mM solution of SDBS in deionized water.

-

Prepare a fresh, ice-cold 2 mM solution of NaBH₄ in deionized water immediately before use.

-

-